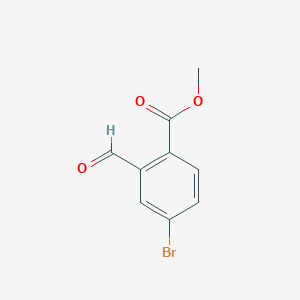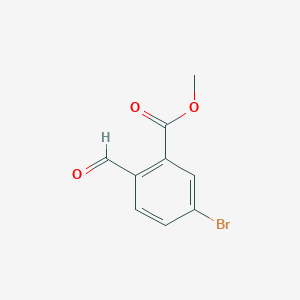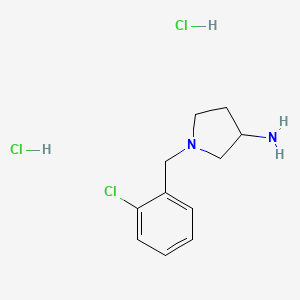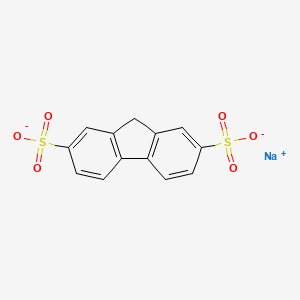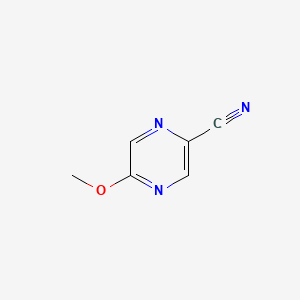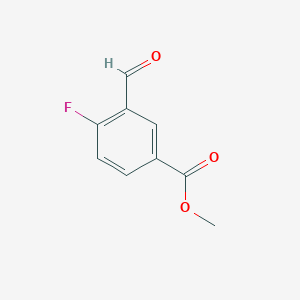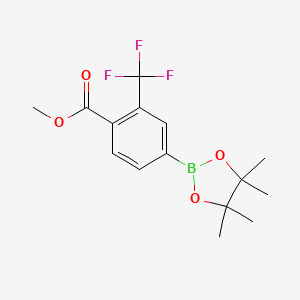
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate
Vue d'ensemble
Description
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It is also known by its IUPAC name, methyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a boron atom bonded to an oxygen atom and a carbon atom, forming a boronic ester. The boron atom is also part of a dioxaborolane ring, which is tetramethylated .Chemical Reactions Analysis
This compound is often used in palladium-catalyzed coupling reactions . These reactions are a type of carbon-carbon bond-forming reaction and are widely used in the synthesis of complex organic molecules.Physical And Chemical Properties Analysis
The molecular weight of this compound is 262.11 g/mol . It has a complex structure with several functional groups, including a boronic ester and a carboxylate ester .Applications De Recherche Scientifique
Synthesis and Characterization
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is a boric acid ester intermediate with a benzene ring structure, typically obtained via a three-step substitution reaction. The compound and its variants have been a subject of extensive synthesis and structural analysis. For instance, research has documented the synthesis, crystal structure, and vibrational property studies of related compounds. Their structures are confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction, subjected to crystallographic and conformational analyses, and their molecular structures are calculated using density functional theory (DFT). The conformational analysis indicates that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction. These studies shed light on the physicochemical properties and the molecular electrostatic potential of the compounds (Huang et al., 2021) (Huang et al., 2021) (Wu et al., 2021).
Application in Borylation and Catalysis
The compound is also pivotal in borylation processes. For instance, research shows the effective use of Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol, proving especially effective in the borylation of arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Material and Physicochemical Analysis
Moreover, the compound has been used as a raw material for other complex chemical syntheses. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been analyzed for its structure using FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. The molecular structure calculations and their consistency with X-ray diffraction data have been extensively studied (Liao et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)9-6-7-10(12(20)21-5)11(8-9)15(17,18)19/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZBIAASSSCFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



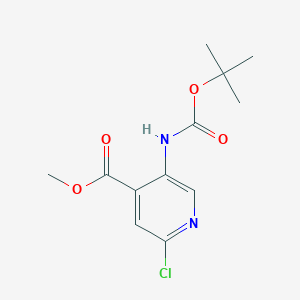

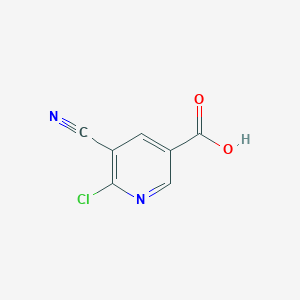
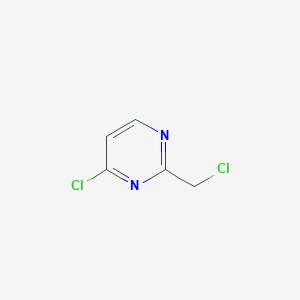
![5,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1424281.png)
